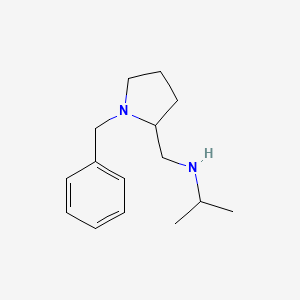

(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine

Description

(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine (CAS: 355830-81-8) is a secondary amine featuring a pyrrolidine ring substituted with a benzyl group and an isopropylamine moiety. Its molecular formula is C₁₆H₂₄N₂, with a molecular weight of 244.38 g/mol.

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-11-15-9-6-10-17(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYPTDAMDJEVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Introduction of the Isopropylamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can occur at the pyrrolidine ring or the benzyl group, often using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiols.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, reduced pyrrolidine derivatives.

Substitution: Benzyl-substituted derivatives.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmacology: Investigated for its potential as a central nervous system stimulant or as a precursor to pharmacologically active compounds.

Neurochemistry: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Moieties

Pyrrolidine derivatives are widely used in drug discovery. Below is a comparison with key analogues:

Key Observations:

- Molecular Weight and Complexity: The target compound has the highest molecular weight (244.38 g/mol), attributed to its benzyl and isopropyl substituents.

- Functional Groups : The sulfonyl chloride derivative (CAS: 1072944-84-3) contains reactive electrophilic groups, making it suitable for nucleophilic substitution reactions. In contrast, the target compound’s secondary amine group enables participation in acid-base chemistry or hydrogen bonding, critical for receptor interactions .

- Discontinued Status : All three pyrrolidine derivatives are discontinued, suggesting niche applications or synthetic hurdles. For example, the benzyl group in the target compound might introduce steric hindrance, complicating purification .

Comparison with Simpler Secondary Amines

Secondary amines like methyl(2-methylpropyl)amine (CAS: 625-43-4) provide a baseline for understanding structural effects:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Applications | Availability |

|---|---|---|---|---|---|---|

| Methyl(2-methylpropyl)amine | 625-43-4 | C₅H₁₃N | 87.16 | Methyl, isopropyl | Industrial applications | Available |

Key Observations:

- Size and Reactivity: Methyl(2-methylpropyl)amine (87.16 g/mol) is significantly smaller and lacks aromatic or rigid cyclic structures.

- Bioactivity Potential: The pyrrolidine ring in the target compound imposes conformational constraints, which are advantageous in drug design for targeting specific enzymes or receptors. This is absent in linear secondary amines like methyl(2-methylpropyl)amine .

Research Findings and Implications

- Similarity Analysis : Computational methods for compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that structural differences in substituents drastically alter bioactivity. For example, the benzyl group in the target compound may improve binding to hydrophobic pockets in proteins, unlike the sulfonyl chloride or carboxylic acid derivatives .

- For instance, the benzyl group’s susceptibility to oxidation could limit shelf-life .

- Industrial vs. Pharmaceutical Use : Simpler secondary amines dominate industrial applications due to cost-effectiveness, while complex pyrrolidine derivatives are reserved for specialized research despite their higher synthetic complexity .

Biological Activity

(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine is a synthetic compound that features a pyrrolidine ring, an isopropyl amine group, and a benzyl substituent. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of psychoactive substances and pharmaceuticals aimed at the central nervous system. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHN, indicating it contains 16 carbon atoms, 24 hydrogen atoms, and one nitrogen atom. The presence of the pyrrolidine ring enhances lipophilicity, which is crucial for biological activity as it may facilitate the compound's ability to cross cell membranes.

The biological activity of this compound can be predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). These models assess the compound's potential interactions with various biological targets based on its chemical structure.

Potential Biological Targets:

- Central Nervous System (CNS) Interactions : The compound may exhibit psychoactive effects due to its structural similarity to known CNS-active agents.

- P-glycoprotein (P-gp) Modulation : There is evidence suggesting that compounds with similar structures can influence P-gp ATPase activity, which plays a significant role in drug transport across cell membranes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals significant insights into the biological activity of this compound:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-Benzylpiperidine | Contains a piperidine ring instead of pyrrolidine | Typically exhibits stronger psychoactive effects |

| 4-Methylpyrrolidine | Methyl substitution on the pyrrolidine ring | May enhance lipophilicity and receptor affinity |

| N-Boc-pyrrolidine | Protected amine form | Useful in synthetic applications due to stability |

| 1-(4-Methoxybenzyl)pyrrolidin-2-one | Contains a methoxybenzene substituent | Potentially different pharmacological profiles |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Anticancer Activity

Recent studies have indicated that compounds derived from pyrrolidine scaffolds exhibit anticancer properties. For instance, some derivatives have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism appears to involve apoptosis induction and interaction with critical cellular pathways.

Neuropharmacological Effects

Research has highlighted the potential of pyrrolidine derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in treating neurological disorders. Its structural features suggest it may act as a lead compound for developing new drugs targeting conditions such as anxiety and depression.

Case Study : A study investigated the efficacy of similar compounds in inhibiting acetylcholinesterase (AChE), which is crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's. Results indicated that derivatives of pyrrolidine exhibited promising inhibitory activity against AChE, suggesting potential applications in Alzheimer's treatment.

Research has shown that (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine interacts with various biological targets, including receptors and enzymes.

- Mechanism of Action : The compound may modulate neurotransmitter systems, influencing mood and cognition.

Case Study : Computational models predicted that this compound could effectively bind to serotonin receptors, potentially leading to antidepressant effects. In vitro studies confirmed its interaction with these receptors, supporting its role in mood regulation.

Chemical Biology

This compound serves as a valuable tool for probing biological mechanisms due to its ability to interact with specific molecular targets.

Application Example : It has been used in studies investigating enzyme-substrate interactions, providing insights into metabolic pathways and enzyme kinetics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Drug development targeting neurological disorders | Inhibitory effects on AChE related to Alzheimer's treatment |

| Biological Activity | Interaction with neurotransmitter receptors | Binding affinity studies indicating potential antidepressant effects |

| Chemical Biology | Probing enzyme-substrate interactions | Insights into metabolic pathways from interaction studies |

Materials Science

The compound's unique chemical structure makes it suitable for developing advanced materials, particularly in organic electronics.

Research Insight : Investigations into the use of this compound in organic light-emitting diodes (OLEDs) have shown that its electronic properties can be tailored for enhanced performance in electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.